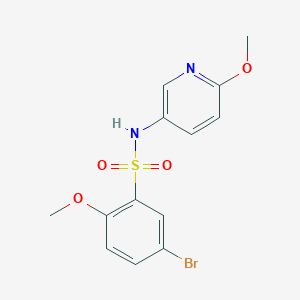
5-bromo-2-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide is a chemical compound that has been developed for scientific research purposes. This compound is of interest due to its potential applications in the field of medicine, particularly in the development of new drugs. In
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase. These enzymes play a role in cell signaling pathways, and their inhibition may contribute to the anti-cancer and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-2-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide in lab experiments is its specificity for certain enzymes. This can allow researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. Careful handling and dosing are necessary to avoid adverse effects.
Future Directions
There are several potential future directions for research on 5-bromo-2-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another direction is the study of its effects on other cellular processes, such as cell signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Synthesis Methods
The synthesis of 5-bromo-2-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide involves several steps. The starting material is 2-bromo-5-nitrophenol, which is reacted with sodium methoxide to form 5-bromo-2-methoxyphenol. This compound is then reacted with 3-amino-6-methoxypyridine-2-carboxylic acid to form 5-bromo-2-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide.
Scientific Research Applications
5-bromo-2-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide has been used in scientific research to study its potential applications in the development of new drugs. This compound has been found to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. It has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
5-bromo-2-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S/c1-19-11-5-3-9(14)7-12(11)21(17,18)16-10-4-6-13(20-2)15-8-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTAVQNSULDROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)



![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
![Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)
![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)


![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)

![N-(2-oxo-3H-1,3-benzoxazol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7497860.png)
![1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7497867.png)
![N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B7497882.png)